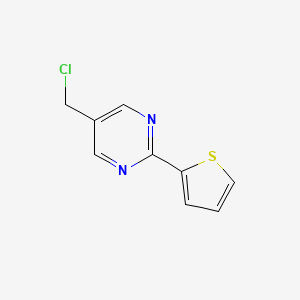

![molecular formula C7H4ClFN2 B1603979 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine CAS No. 357263-69-5](/img/structure/B1603979.png)

7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine

Overview

Description

7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine, also known as 7-CF-1H-PP, is an important synthetic target in the field of medicinal chemistry. It is a heterocyclic compound composed of nitrogen, chlorine, and fluorine atoms. It is a white powder that is soluble in water and has a melting point of 81°C. 7-CF-1H-PP has been studied extensively for its potential applications in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Medicinal Chemistry and Drug Development

7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine: is a valuable scaffold in medicinal chemistry. It’s used to develop compounds with a broad spectrum of pharmacological properties . For instance, derivatives of this compound have been studied for their potential as analgesic and sedative agents. They also show promise in treating diseases of the nervous and immune systems, with noted antidiabetic, antimycobacterial, antiviral, and antitumor activities .

Agriculture Research

In the field of agriculture, pyrrolopyridine derivatives are explored for their potential use as chemical agents. They could play a role in the development of new pesticides or herbicides, contributing to the protection of crops and yield optimization .

Material Science

The compound’s unique structure makes it a candidate for creating novel materials. Researchers are interested in its potential applications in the synthesis of polymers or as a building block for complex molecular architectures that could be used in various industrial applications .

Environmental Science

Environmental scientists might explore the use of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine in the detection and analysis of environmental pollutants. Its properties could make it suitable for use in sensors or assays designed to monitor ecological health .

Analytical Chemistry

In analytical chemistry, this compound could be used as a reagent or a standard in chromatography and spectrometry. Its well-defined structure and properties allow for precise measurements and calibrations in complex chemical analyses .

Biochemistry Research

Biochemists may investigate 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine for its interactions with biological molecules. It could be used to study enzyme kinetics, receptor-ligand interactions, or as a tracer in metabolic studies to understand biochemical pathways.

Pharmacology

Pharmacologically, it’s a part of the ongoing research into kinase inhibitors, which are crucial in cancer therapy. Derivatives of this compound have shown inhibitory effects against FMS kinase, making them candidates for anticancer and antiarthritic drug development .

Synthesis of Fluorinated Compounds

The presence of fluorine in 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine makes it an important precursor in the synthesis of fluorinated organic compounds, which are increasingly important in pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity .

Mechanism of Action

Target of Action

The primary targets of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . This compound has potent activities against FGFR1, 2, and 3 .

Mode of Action

7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby disrupting the signaling pathway .

Biochemical Pathways

The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs disrupts these pathways and their downstream effects .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties .

Result of Action

The compound’s action results in the inhibition of cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

properties

IUPAC Name |

7-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-7-6-4(1-2-10-6)5(9)3-11-7/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTSNWJDFWULAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CN=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625939 | |

| Record name | 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine | |

CAS RN |

357263-69-5 | |

| Record name | 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

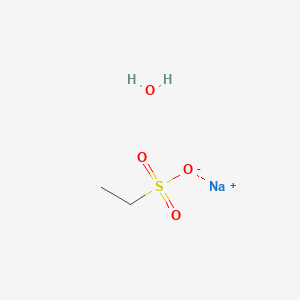

![5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1603911.png)

![N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine](/img/structure/B1603915.png)